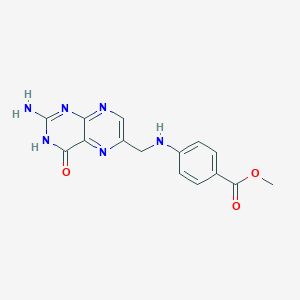

N,N'-二脱羧甲基达克拉他韦

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Daclatasvir is a direct-acting antiviral agent used to treat specific hepatitis C virus (HCV) infections in combination with other antiviral agents . It is marketed under the name DAKLINZA and is contained in daily oral tablets as the hydrochloride salt form .

Molecular Structure Analysis

The chemical structure of Daclatasvir is dimethyl (2S,2’S)-1,1’-((2S,2’S)-2,2’-(4,4’-(biphenyl-4,4’-diyl)bis(1H-imidazole-4,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-2,1-diyl)dicarbamate .

Physical And Chemical Properties Analysis

Daclatasvir has a molar mass of 738.890 g·mol−1 . It is contained in daily oral tablets as the hydrochloride salt form .

科学研究应用

Antiviral Therapy for Hepatitis C

N,N’-Didescarboxymethyl Daclatasvir is a potent inhibitor of the hepatitis C virus (HCV) NS5A protein, which plays a crucial role in viral replication. It has shown high efficacy in treating chronic HCV infection, particularly in combination with other antiviral agents .

COVID-19 Treatment Repurposing

Research has explored the repurposing of Daclatasvir for COVID-19 treatment due to its antiviral properties. While no antiviral treatment has demonstrated efficacy in reducing COVID-19 mortality, Daclatasvir has suggested clinical improvement, although more extensive trials are needed to establish conclusive results .

Pharmacokinetics and Drug Interaction Studies

Daclatasvir’s pharmacokinetic profile has been extensively studied. It undergoes rapid absorption and has a moderate elimination half-life, making it suitable for once-daily dosing. Its interactions with other drugs, particularly those metabolized by cytochrome P450 3A4, have been characterized, providing valuable information for combination therapies .

Genotypic Coverage and Resistance Studies

The compound has been shown to have broad genotypic coverage against various HCV strains and possesses a moderately high genetic barrier to resistance. This makes it a valuable option for treating infections with diverse HCV genotypes and for patients who have failed previous treatments .

Computational Drug Design and Molecular Dynamics

Daclatasvir has been used in computational studies, including docking simulations and molecular dynamics, to understand its binding mechanisms and to design new analogs with improved efficacy and reduced resistance potential .

Network Pharmacology and Systems Biology

The compound’s role in network pharmacology is being investigated, particularly in the context of SARS-CoV-2, to understand its effects on viral and host cellular networks. This systems biology approach aims to uncover new therapeutic targets and optimize drug combinations for better clinical outcomes .

作用机制

Target of Action

N,N’-Didescarboxymethyl Daclatasvir, a derivative of Daclatasvir, is a direct-acting antiviral agent used to treat specific hepatitis C virus (HCV) infections . Its primary target is NS5A , a nonstructural phosphoprotein encoded by HCV . NS5A plays a crucial role in the replication of the HCV RNA genome and the assembly of the virus particles .

Mode of Action

N,N’-Didescarboxymethyl Daclatasvir exerts its antiviral action by preventing RNA replication and virion assembly via binding to NS5A . It binds to the N-terminus of the D1 domain of NS5A, which prevents its interaction with host cell proteins and membranes required for virion replication complex assembly . It targets both the cis- and trans-acting functions of NS5A and disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status .

Biochemical Pathways

The binding of N,N’-Didescarboxymethyl Daclatasvir to NS5A disrupts the biochemical pathways involved in the replication of the HCV RNA genome and the assembly of the virus particles . This disruption prevents the formation of new HCV replication complexes, thereby inhibiting the replication of the virus .

Pharmacokinetics

Daclatasvir undergoes rapid absorption, with a time to reach maximum plasma concentration of 1–2 h and an elimination half-life of 10 to 14 h . It has low-to-moderate clearance with the predominant route of elimination via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion . Renal clearance is a minor route of elimination for daclatasvir . These ADME properties impact the bioavailability of the drug, influencing its therapeutic efficacy.

Result of Action

The result of N,N’-Didescarboxymethyl Daclatasvir’s action is the inhibition of HCV replication, leading to a reduction in the viral load . This leads to significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .

Action Environment

The action of N,N’-Didescarboxymethyl Daclatasvir can be influenced by various environmental factors. For instance, the presence of other medications can affect its action. Strong inhibitors of cytochrome P450 3A4 require a reduction in the dose of daclatasvir from 60 to 30 mg once daily . On the other hand, moderate inducers of cytochrome P450 3A4 require an increase in the dose of daclatasvir from 60 to 90 mg once daily . Co-administration of daclatasvir with strong inducers of cytochrome P450 3A4 is contraindicated .

安全和危害

未来方向

Daclatasvir was approved for use in the European Union in 2014, and the United States and India in 2015 . It is on the World Health Organization’s List of Essential Medicines . The brand Daklinza is being withdrawn by Bristol Myers Squibb in countries where the drug is not typically prescribed, and Bristol Myers Squibb says it will not enforce its patents in those countries .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N,N'-Didescarboxymethyl Daclatasvir involves the conversion of Daclatasvir to the desired compound through a series of chemical reactions.", "Starting Materials": [ "Daclatasvir", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve Daclatasvir in methanol.", "Step 2: Add sodium hydroxide to the solution and stir for 1 hour.", "Step 3: Acidify the solution with hydrochloric acid to pH 2.", "Step 4: Extract the solution with ethyl acetate.", "Step 5: Wash the organic layer with water and brine.", "Step 6: Dry the organic layer over sodium sulfate.", "Step 7: Evaporate the solvent to obtain N,N'-Didescarboxymethyl Daclatasvir as a solid." ] } | |

CAS 编号 |

1009119-18-9 |

分子式 |

C₃₆H₄₆N₈O₂ |

分子量 |

622.8 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。